molecular formula C25H22N2O B1609862 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- CAS No. 102676-61-9

1H-Imidazole-4-propanal, 1-(triphenylmethyl)-

Cat. No. B1609862
CAS RN: 102676-61-9
M. Wt: 366.5 g/mol
InChI Key: YLOUDHXZAFVYCU-UHFFFAOYSA-N
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Description

1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is an imidazole derivative . It is also known as 3-(1-TRITYL-1H-IMIDAZOL-4-YL)PROPANAL . The molecular formula is C25H22N2O and the molecular weight is 366.45 .


Synthesis Analysis

1-(Triphenylmethyl)imidazole may be used in the synthesis of 1,2,5-trisubstituted imidazole derivatives . A flow chemistry approach has been reported for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

The functionalisation of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates . A flow chemistry approach has been reported for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature and its reaction with a range of electrophiles .


Physical And Chemical Properties Analysis

The molecular formula of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is C25H22N2O and the molecular weight is 366.45 .

Scientific Research Applications

Corrosion Inhibition

1H-Imidazole derivatives have been studied extensively for their corrosion inhibition properties. For example, Ouakki et al. (2019) explored the adsorption and corrosion inhibition capabilities of two imidazole derivatives, including a triphenyl-1H-imidazole variant, on mild steel in sulfuric acid medium. These compounds showed high inhibition efficiency, increasing with the concentration, and were characterized as mixed-type inhibitors. The study combined electrochemical methods with quantum chemical calculations to model the inhibition process and understand the relationship between corrosion inhibition and global reactivity descriptors (Ouakki et al., 2019).

Antifungal Activity

Imidazole derivatives also play a significant role in antifungal applications. For instance, the structure and antifungal properties of clotrimazole, a compound closely related to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, have been analyzed. Clotrimazole's structure, featuring an imidazole ring with phenyl groups, contributes to its efficacy as an antifungal agent (Song & Shin, 1998).

Organic Synthesis

The synthesis and reactivity of imidazole derivatives are of significant interest in organic chemistry. Shaterian et al. (2011) utilized a Brønsted acidic ionic liquid as a catalyst for the efficient and reusable synthesis of highly substituted imidazoles under solvent-free conditions, highlighting the versatility of imidazole derivatives in organic synthesis (Shaterian et al., 2011).

Luminescence Sensing

Imidazole derivatives have found applications in the field of luminescence sensing. Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit characteristic sharp emission bands sensitive to benzaldehyde derivatives. These findings suggest potential uses for imidazole derivatives in detecting specific chemicals through fluorescence (Shi et al., 2015).

Pharmacological Evaluation

In the pharmacological domain, imidazole derivatives have been synthesized and evaluated for various biological activities. Wiglenda et al. (2005) synthesized 1H-imidazoles and tested them for activity in estrogen receptor-positive cells, showing a clear structure-activity relationship. Some compounds also exhibited significant antiproliferative effects against human breast cancer cell lines and strong inhibitory effects on cyclooxygenase enzymes, suggesting potential therapeutic applications (Wiglenda et al., 2005).

Safety And Hazards

1-(Triphenylmethyl)imidazole has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

1H-Imidazole-4-propanal, 1-(triphenylmethyl)- has immense potential in scientific research, with applications ranging from catalysis to drug discovery. The rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature and its reaction with a range of electrophiles, achieving modest to high yields (40–94%) in short reaction times (<1 min), suggests potential for scale-up of this highly reactive lithio-imidazole intermediate .

properties

IUPAC Name

3-(1-tritylimidazol-4-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOUDHXZAFVYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466354
Record name 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4-propanal, 1-(triphenylmethyl)-

CAS RN

102676-61-9
Record name 1-(Triphenylmethyl)-1H-imidazole-4-propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102676-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 44.4 mmole of diisobutylaluminium hydride in 29 ml of toluene is added to a solution of 8.79 g of methyl 3-(1-tritylimidazol-4-yl)propionate in 175 ml of methylene chloride at -72° under nitrogen. After 5 min the reaction is quenched by adding 14 ml of methanol followed by 90 ml of water. The reaction mixture is allowed to warm to room temperature and is filtered through celite. The organic phase is separated, dried over sodium sulfate and evaporated to a yellow oil which is chromatographed on 280 g of silica with ether to yield 4.13 g of 3-(1-tritylimidazol-4-yl)propionaldehyde as an oil. IR (CDCl3): 2830, 2740, 1730 cm-1.
Quantity
44.4 mmol
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reactant
Reaction Step One
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8.79 g
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reactant
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29 mL
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175 mL
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solvent
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Synthesis routes and methods II

Procedure details

3-(1-Trityl-1H-imidazol-4-yl)propionic acid methyl ester (7.75 g, 19.5 mmol), J. Org. Chem. 2000, 65, 2229-2230, is dissolved in DCM (300 mL) and cooled to −78° C. To this is added a toluene solution of DIBAL (21.0 mL, 1.5 M). After 2 h MeOH (20 mL) is added followed by saturated aqueous Rochelle salt solution (50 mL). The mixture is partitioned between DCM and saturated aqueous Rochelle salt solution. The organic phase is dried (Na2SO4) and evaporated. The crude residue is purified via flash column chromatography (MeOH/DCM 1:99→MeOH/DCM 5:95) to give the aldehyde, 3-(1-trityl-1H-imidazol-4-yl)propionaldehyde as a yellow gum (cas #184030-88-4). 1H NMR (CDCl3) δ 9.83 (s, 1H), 7.38-7.31 (m, 10H), 7.16-7.12 (m, 6H), 6.58 (s, 1H), 2.90 (t, J=8.0 Hz, 2H), 2.83-2.79 (m, 2H).
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7.75 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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21 mL
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reactant
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50 mL
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reactant
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300 mL
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solvent
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20 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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